molecular formula C17H12ClNO4S B2508853 Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate CAS No. 477851-61-9

Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate

Cat. No.: B2508853
CAS No.: 477851-61-9
M. Wt: 361.8
InChI Key: GUODPKRYIGVYGO-UHFFFAOYSA-N
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Description

Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate group at the 2-position and a furyl moiety at the 3-position. The furyl ring is further modified by a (3-chloroanilino)carbonyl group, introducing both aromatic and amide functionalities. While direct biological data for this compound is absent in the provided evidence, structural analogs suggest applications in agrochemical or pharmaceutical research, where such motifs are common in herbicides or enzyme inhibitors .

Properties

IUPAC Name

methyl 3-[5-[(3-chlorophenyl)carbamoyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4S/c1-22-17(21)15-12(7-8-24-15)13-5-6-14(23-13)16(20)19-11-4-2-3-10(18)9-11/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUODPKRYIGVYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Aniline Group: This step involves the reaction of the furan derivative with 3-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Formation of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated aniline group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of methyl thiophenecarboxylates with variable substituents on the furyl ring. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Furyl Ring Molecular Formula Molecular Weight CAS Number Key Properties
Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate (3-Chloroanilino)carbonyl C₁₇H₁₃ClN₂O₄S 376.81 Not provided Lipophilic, aromatic chloro group, amide H-bonding
Methyl 3-[5-(morpholinocarbonyl)-2-furyl]-2-thiophenecarboxylate Morpholinocarbonyl C₁₅H₁₅NO₅S 321.35 477851-62-0 Polar due to morpholine, improved solubility
Methyl 3-{5-[(benzylamino)carbonyl]-2-furyl}-2-thiophenecarboxylate Benzylaminocarbonyl C₁₈H₁₅NO₄S 341.39 477851-63-1 Bulky benzyl group, increased steric hindrance
Methyl 3-[5-(aminocarbonyl)-2-furyl]-2-thiophenecarboxylate Aminocarbonyl C₁₁H₉NO₄S 251.26 477851-82-4 Smallest substituent, high reactivity potential
Thifensulfuron-methyl Triazinylaminosulfonyl C₁₂H₁₃N₅O₆S₂ 387.39 Not provided Herbicidal activity, sulfonylurea moiety

Key Observations:

Substituent Effects: The 3-chloroanilino group in the target compound enhances lipophilicity compared to polar groups like morpholinocarbonyl . This may improve membrane permeability in biological systems.

Electronic Properties: The electron-withdrawing chloro group on the anilino ring may stabilize the amide bond via resonance, contrasting with electron-donating groups like benzylamino .

Synthetic Accessibility: Compounds with simpler substituents (e.g., aminocarbonyl) are likely synthesized via straightforward condensation, whereas the target compound may require specialized coupling agents for the 3-chloroanilino group .

Biological Activity

Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate (CAS No. 477851-61-9) is a complex organic compound notable for its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological effects, particularly in the context of anti-inflammatory and anticancer activities.

Chemical Structure and Properties

This compound has the molecular formula C17H12ClNO4SC_{17}H_{12}ClNO_{4}S and a molecular weight of 361.8 g/mol. The compound features a thiophene ring, a furan ring, and a chlorinated aniline group, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC17H12ClNO4SC_{17}H_{12}ClNO_{4}S
Molecular Weight361.8 g/mol
CAS Number477851-61-9
Physical FormSolid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Chlorinated Aniline Group : Reaction with 3-chloroaniline using coupling agents such as EDCI.
  • Formation of the Thiophene Ring : Cyclization involving sulfur-containing reagents.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In studies involving animal models, this compound demonstrated efficacy in reducing edema and erythema, suggesting its potential as an anti-inflammatory agent.

  • Case Study : In a rat model of arthritis, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

  • Research Findings : A study reported that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation, thereby exerting therapeutic effects.

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